Carboxamide Regioisomer Differentiation: 2-Carboxamide vs. 3-Carboxamide Subclass Binding Profile Divergence
CAS 900012-43-3 bears the carboxamide functionality at the 2-position of the pyrrolo[1,2-a]pyrazine scaffold, distinguishing it from the extensively studied 3-carboxamide TSPO ligand series. The 3-carboxamide regioisomers GML-1 (N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide) and GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide) have been demonstrated to bind TSPO with high affinity and produce anxiolytic effects in the 0.001–1.0 mg/kg dose range in mice [1][2]. GML-1's TSPO binding affinity (Ki) is comparable to the reference ligand PK11195 [3]. The 2-carboxamide regioisomer represented by CAS 900012-43-3 has a structurally distinct pharmacophore geometry because the carboxamide vector projects from a different position on the pyrazine ring. In the RSK inhibitor patent literature, 2-carboxamide-substituted pyrrolo[1,2-a]pyrazines (as tetrahydropyrido-fused derivatives) have been specifically claimed as p90 ribosomal S6 kinase inhibitors, whereas 3-carboxamide derivatives are not described in this context [4]. This regioisomeric switch fundamentally redirects the compound's potential target profile away from TSPO and toward kinase inhibition space [1][4].
| Evidence Dimension | Target engagement profile dictated by carboxamide regioisomer position |
|---|---|
| Target Compound Data | Carboxamide at 2-position of pyrrolo[1,2-a]pyrazine (CAS 900012-43-3); structurally aligned with RSK inhibitor pharmacophore [4] |
| Comparator Or Baseline | Carboxamide at 3-position: GML-1 (TSPO Ki comparable to PK11195), GML-11 (anxiolytic at 0.001–0.100 mg/kg i.p. in Balb/c mice) [1][2][3] |
| Quantified Difference | Regioisomeric shift from 3-carboxamide (TSPO ligand space) to 2-carboxamide (kinase inhibitor space); exact ΔKi or ΔIC50 not directly measurable across targets due to different binding sites. |
| Conditions | Comparative analysis based on published TSPO binding data (GML-1, GML-11) [1][2][3] and RSK inhibitor patent claims for 2-carboxamide pyrrolo[1,2-a]pyrazines [4] |
Why This Matters
For procurement decisions, the 2-carboxamide regioisomer (CAS 900012-43-3) is the appropriate choice for kinase-targeted screening cascades, whereas the 3-carboxamide analogs are the correct selection for TSPO-focused programs—the two regioisomeric series are not interchangeable.
- [1] Mokrov, G., et al. (2021). Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. Letters in Drug Design & Discovery, 18(4), 355–364. View Source
- [2] Yarkova, M.A., Mokrov, G.V., Gudasheva, T.A., & Seredenin, S.B. (2016). Novel Pyrrolo[1,2-a]Pyrazines (TSPO Ligands) with Anxiolytic Activity Dependent on Neurosteroid Biosynthesis. Pharmaceutical Chemistry Journal, 50(8), 501–504. View Source
- [3] Wikipedia. GML-1. Accessed April 2026. https://en.m.wikipedia.org/wiki/GML-1 View Source
- [4] Phoenix Molecular Designs. (2017). Substituted tetrahydropyrido[3′,2′:4,5]pyrrolo[1,2-α]pyrazine-2-carboxamides as RSK inhibitors. US Patent 10,081,632. View Source
